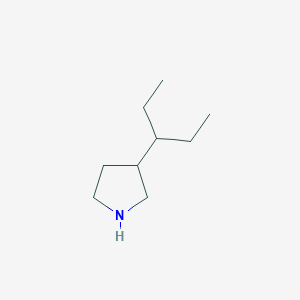

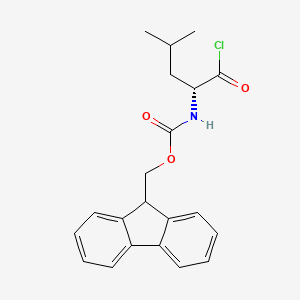

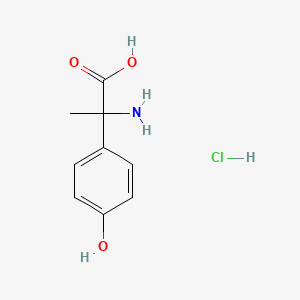

![molecular formula C10H18N4 B1442868 1,2,4-トリアゾール-1-イル)メチル]ピペリジン CAS No. 1248974-19-7](/img/structure/B1442868.png)

1,2,4-トリアゾール-1-イル)メチル]ピペリジン

説明

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん剤

“1,2,4-トリアゾール-1-イル)メチル]ピペリジン”を含む1,2,4-トリアゾール誘導体は、抗がん剤として有望な結果を示しています . 研究では、この構造を持つ化合物は、MCF-7、HeLa、A549などのさまざまなヒト癌細胞株に対して細胞毒性を示しました . これらの化合物のいくつかは、HeLa細胞株に対して12μM以下の細胞毒性を示しました .

創薬

1,2,4-トリアゾール誘導体は、重要な活性医薬品足場です . それらは、さまざまな標的に水素結合を形成でき、化合物の薬物動態、薬理学的および毒性学的特性を改善します . これは、創薬の分野でそれらを価値あるものにします .

有機合成

1,2,4-トリアゾール誘導体は、有機合成で使用されます . それらの高い化学的安定性と強い双極子モーメントにより、さまざまな合成プロセスで役立ちます .

高分子化学

高分子化学では、1,2,4-トリアゾール誘導体は、水素結合を形成する能力のために使用されます . これは、得られたポリマーの特性の改善につながる可能性があります .

超分子化学

1,2,4-トリアゾール誘導体は、超分子化学で使用されます . それらの水素結合を形成する能力は、複雑な構造の作成に利用できます .

生体共役

1,2,4-トリアゾール誘導体は、生体共役で使用されます . それらは、2つの分子を一緒に結合するために使用でき、これはさまざまな生物学的アプリケーションで役立ちます .

蛍光イメージング

1,2,4-トリアゾール誘導体は、蛍光イメージングで使用されます . それらは、蛍光を放出する化合物を作り出すために使用でき、これは生物学的構造の可視化に使用できます .

材料科学

材料科学では、1,2,4-トリアゾール誘導体は、それらのユニークな特性のために使用されます . それらは、特定の特性を持つ材料を作成するために使用できます .

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit anticancer properties . These compounds are known to interact with various cancer cell lines, including human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .

Mode of Action

It is suggested that similar compounds may influence the coordination behavior of ligands, leading to the formation of complexes with bridging ligands and chelates . This interaction could potentially alter the function of the target cells or molecules, leading to the observed biological effects.

Biochemical Pathways

Similar compounds have been associated with anticancer activity, suggesting that they may influence pathways related to cell proliferation and survival .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine may also have potential cytotoxic effects.

生化学分析

Biochemical Properties

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor . The interaction with acetylcholinesterase is crucial as it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine has been observed to bind with other biomolecules, forming hydrogen bonds and hydrophobic interactions that stabilize its structure within the active sites of these enzymes .

Cellular Effects

The effects of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis . These effects highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

At the molecular level, 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine exerts its effects through specific binding interactions with biomolecules. The compound’s triazole ring is known to form stable complexes with metal ions, which can inhibit or activate enzymes depending on the context . For example, its binding to acetylcholinesterase involves coordination with the enzyme’s active site residues, leading to enzyme inhibition . Additionally, 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine over time are critical factors in its biochemical applications. In laboratory settings, this compound has shown stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have indicated that 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine can maintain its activity over extended periods, making it suitable for prolonged experimental use . Its effects on cellular function may diminish over time due to gradual degradation and metabolic processing .

Dosage Effects in Animal Models

The effects of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine vary with dosage in animal models. At lower doses, the compound has been observed to enhance cognitive function and reduce anxiety-like behaviors, likely due to its inhibitory effects on acetylcholinesterase . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the compound’s biotransformation, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can influence the compound’s overall activity and toxicity . Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . The distribution pattern of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine is crucial for its efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine is influenced by its chemical structure and interactions with cellular components . The compound has been found to accumulate in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine to specific subcellular compartments, affecting its activity and function . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.

特性

IUPAC Name |

2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-8-12-9(2)14(13-8)7-10-5-3-4-6-11-10/h10-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDKHEXXHYDJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

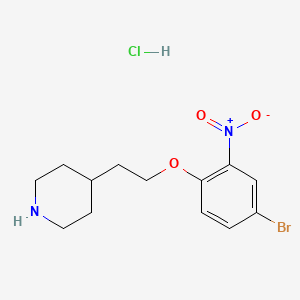

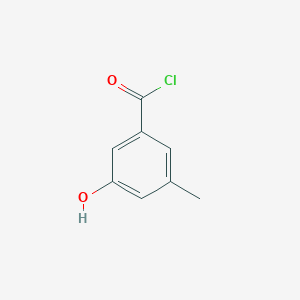

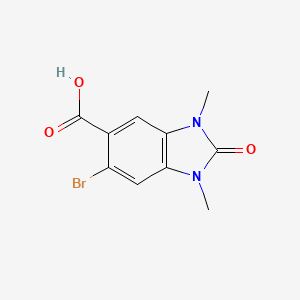

![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)

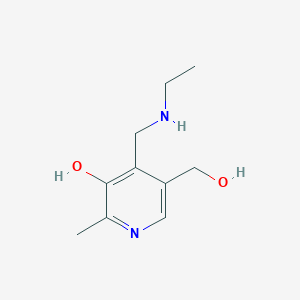

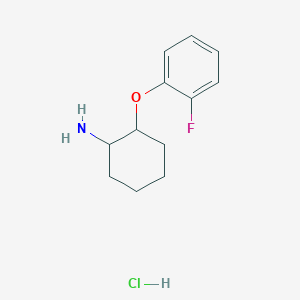

![3-[2-(4-Hydroxyphenyl)ethenyl]phenol](/img/structure/B1442796.png)

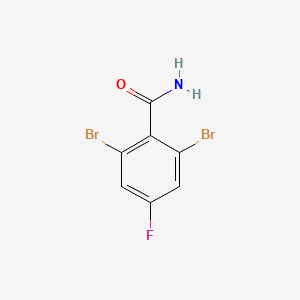

![2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1442804.png)